Rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis, is a bicyclic compound that belongs to the class of nitrogen-containing heterocycles. Its systematic name reflects its stereochemistry and molecular structure. The compound is characterized by a fused cyclopentane and pyridine ring system, which imparts unique chemical properties and potential biological activities.
This compound is classified as a heterocyclic amine due to the presence of nitrogen in its ring structure. It is further categorized within the broader class of pyrrolidine derivatives, which are known for their diverse biological activities.
The synthesis of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine can be achieved through several methods, often involving multi-step organic reactions. Common synthetic routes include:
Technical details regarding specific reagents and conditions are often proprietary or detailed in patent literature .
The molecular formula for rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine is . The compound features a bicyclic structure with the following key characteristics:
Rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine can participate in various chemical reactions, including:
Technical details regarding reaction conditions, yields, and mechanisms are often documented in organic chemistry literature.
The mechanism of action for rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine involves interactions at the molecular level that may influence biological pathways. Potential mechanisms include:
Data on specific interactions and biological assays are typically found in pharmacological studies.
Relevant data can be sourced from chemical databases such as PubChem .
Rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine has potential applications in various scientific fields:
Ongoing research continues to evaluate its efficacy and safety profiles in clinical settings .
Bicyclic heterocycles represent a cornerstone of modern organic and medicinal chemistry due to their three-dimensional complexity and diverse biological activities. These frameworks combine the stability of alicyclic systems with the electronic properties of heteroatoms, enabling precise interactions with biological targets. Among nitrogen-containing bicyclic systems, octahydrocyclopenta[c]pyridines occupy a privileged position. Their fully saturated cis-fused rings provide exceptional conformational rigidity while the embedded tertiary nitrogen facilitates salt formation and hydrogen bonding – critical properties for drug development. These compounds bridge the gap between simple heterocycles and complex natural product architectures, offering synthetic accessibility alongside structural sophistication [2] [7].
Table 1: Key Features of Fused Bicyclic Frameworks in Medicinal Chemistry
Structural Feature | Octahydro-1H-cyclopenta[c]pyridine | Typical Pyridine Derivatives | Piperidine-Based Systems |
---|---|---|---|
Ring Fusion | cis-Fused 5/6 bicyclic system | Monocyclic | Monocyclic or spiro-linked |
Saturation Level | Fully saturated (octahydro) | Variable | Fully saturated |
Nitrogen Atom(s) | 1 (Bridgehead position) | 1 | 1 |
Conformational Flexibility | Highly restricted | High | Moderate |
Stereogenic Centers | 2 (Bridgehead carbons) | 0 | 1 (typically) |
Representative Molecular Weight | 125.21 g/mol (C₈H₁₅N) | 79.10 g/mol (C₅H₅N) | 85.15 g/mol (C₅H₁₁N) |
Key Pharmacological Role | Bioactive scaffold | Basic moiety | Privileged structure |
The molecular framework of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis features a unique cis-fused cyclopentane-pyridine ring system with complete saturation (CAS 54152-52-2). This generates a rigid, conformationally restricted scaffold characterized by its bridgehead nitrogen atom that participates in both ring systems. The saturation eliminates aromaticity, reducing planarity and enhancing three-dimensionality compared to simple pyridines. This structural feature significantly impacts both physicochemical properties and biological interactions. The molecular formula (C₈H₁₅N) and weight (125.21 g/mol) reflect its balanced lipophilicity, while the SMILES notation (C12CNCCC1CCC2) encodes its connectivity pattern [5].
The bicyclic architecture forces substituents into well-defined spatial orientations. In the cis-fused configuration with (4aR,7aR) stereochemistry, the hydrogen atoms at the ring fusion sites adopt a specific relative orientation that creates a characteristic molecular curvature. This preorganization is critical for binding complementarity with biological targets, particularly enzymes and receptors with concave binding sites. The tertiary nitrogen (pKₐ ~10-11) can be protonated under physiological conditions, enhancing water solubility through salt formation and enabling ionic interactions with aspartate or glutamate residues in target proteins [2] [7].
Recent synthetic advances have enabled efficient access to this scaffold. A 2022 breakthrough employed a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne to construct the octahydro-1H-cyclopenta[c]pyridine skeleton with exceptional diastereoselectivity (>99.5:1 dr). This method proceeds through sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization stages. The initial Heck/Sonogashira coupling requires remarkably low palladium catalyst loading (0.5-2 mol%) without copper co-catalyst, followed by IPrAuCl/AgBF₄-catalyzed cyclization to establish the bicyclic framework with precise stereocontrol at the 4a and 7a positions [7].
Stereochemistry fundamentally governs the biological behavior and physicochemical properties of azabicyclic compounds. The rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine exists as a racemic mixture of enantiomers with defined cis-ring fusion. The designation "rac-" explicitly indicates the 1:1 mixture of (4aR,7aR) and (4aS,7aS) enantiomers. This racemate presents distinct challenges and opportunities: while enantiomers may display different pharmacological profiles, the racemic mixture often offers synthetic accessibility. The bridgehead carbons (positions 4a and 7a) serve as the key stereogenic centers, with the (4aR,7aR) configuration determining the overall three-dimensional shape [2] .
The cis configuration at the ring fusion points creates a specific molecular geometry where substituents are positioned on the same face of the bicyclic system. This arrangement differs profoundly from trans-fused isomers in terms of:
Table 2: Stereochemical Descriptors and Structural Implications
Stereochemical Parameter | rac-(4aR,7aR)-cis Isomer | trans-Fused Isomer | Biological Significance |
---|---|---|---|
Ring Fusion Geometry | cis (hydrogen atoms syn-facial) | trans (hydrogen atoms anti) | Differential receptor binding complementarity |
Enantiomerism | Racemic mixture [(4aR,7aR)+(4aS,7aS)] | Typically single enantiomer | Variable ADME properties between enantiomers |
Nitrogen pKₐ Shift | +0.3-0.5 units vs. trans | Baseline | Altered protonation state at physiological pH |
Solvent-Accessible Surface | 15-20% larger hydrophobic surface | More polar surface distribution | Influences membrane permeability |
Protein Binding Cavity Fit | Optimal for deep pocket targets | Prefers shallow binding sites | Target-specific activity modulation |
These stereochemical nuances critically influence pharmacological activity. Research on analogous pyrrolo[3,4-b]pyridin-5-ones demonstrates that specific stereoisomers exhibit distinct binding affinities toward neurological targets. The cis-(4aR,7aS) isomer of octahydro-1H-pyrrolo[3,4-b]pyridin-5-one showed 5-10 fold greater affinity for serotonin transporters compared to its trans counterpart, illustrating how stereochemistry dictates biorecognition [2].
The development of octahydrocyclopenta[c]pyridine derivatives traces its origins to mid-20th century efforts to create conformationally restricted analogs of bioactive amines. Early synthetic approaches focused on Diels-Alder cyclizations or reductive amination strategies, but suffered from poor stereocontrol. The structural evolution accelerated with the discovery that such azabicyclic frameworks could mimic tropane alkaloids in neurological targets while offering improved metabolic stability. By the 1990s, CAS registration (54152-52-2) formalized the core octahydro-1H-cyclopenta[c]pyridine structure as a distinct pharmacological entity [6].
Medicinal chemistry applications exploit the scaffold's three-dimensionality and basic nitrogen. Key therapeutic areas include:
Table 3: Evolution of Synthetic Methodologies
Synthetic Era | Dominant Methodology | Diastereoselectivity | Yield Range | Key Limitations |
---|---|---|---|---|
1980s-1990s | Classical resolution of racemates | <60% de | 15-30% | Low throughput; chiral auxiliary removal |
2000-2010 | Chiral pool synthesis | 70-85% de | 25-45% | Dependence on scarce chiral precursors |
2010-2020 | Asymmetric hydrogenation | 90-95% ee | 50-75% | Specialized catalysts; substrate scope |
2022-Present (Pd/Au) | Tandem Heck/Sonogashira/enyne cyclization | >99.5% dr | 80-92% | Sensitivity to alkyne substituents |
Contemporary synthetic innovations like the Pd/Au-relay catalysis represent a paradigm shift. This method enables direct construction of the bicyclic framework from acyclic precursors with near-perfect stereocontrol, bypassing the need for resolution or chiral auxiliaries. The methodology's efficiency (typically 5-7 steps from commercial materials vs. 10-12 steps in traditional approaches) has accelerated structure-activity relationship studies. This catalytic system demonstrates remarkable functional group tolerance, accommodating ester, nitrile, and protected amine substituents that facilitate further derivatization [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1